Cas no 83303-19-9 (2,3,6-Trimethylcyclohexan-1-amine)

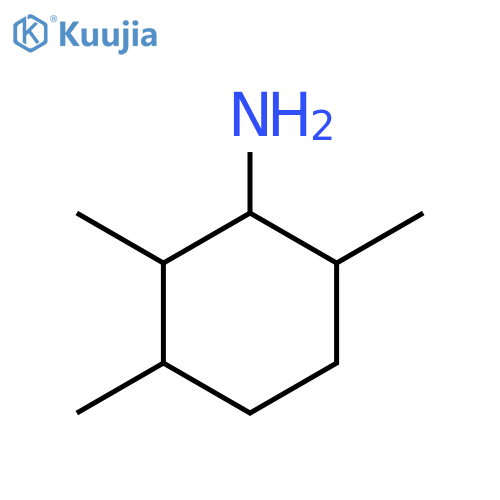

83303-19-9 structure

商品名:2,3,6-Trimethylcyclohexan-1-amine

2,3,6-Trimethylcyclohexan-1-amine 化学的及び物理的性質

名前と識別子

-

- NOSAYIPFXDSSGS-UHFFFAOYSA-N

- EN300-800663

- 83303-19-9

- AKOS006353150

- SCHEMBL11027152

- 2,3,6-trimethylcyclohexan-1-amine

- 2,3,6-trimethylcyclohexylamine

- Cyclohexanamine, 2,3,6-trimethyl-

- 2,3,6-Trimethylcyclohexan-1-amine

-

- インチ: 1S/C9H19N/c1-6-4-5-7(2)9(10)8(6)3/h6-9H,4-5,10H2,1-3H3

- InChIKey: NOSAYIPFXDSSGS-UHFFFAOYSA-N

- ほほえんだ: NC1C(C)CCC(C)C1C

計算された属性

- せいみつぶんしりょう: 141.151749610g/mol

- どういたいしつりょう: 141.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 4

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 0.811±0.06 g/cm3(Predicted)

- ふってん: 172.4±8.0 °C(Predicted)

- 酸性度係数(pKa): 10.94±0.70(Predicted)

2,3,6-Trimethylcyclohexan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-800663-1.0g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 1.0g |

$628.0 | 2024-05-21 | |

| Enamine | EN300-800663-0.25g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 0.25g |

$579.0 | 2024-05-21 | |

| Enamine | EN300-800663-0.05g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 0.05g |

$528.0 | 2024-05-21 | |

| Enamine | EN300-800663-0.5g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 0.5g |

$603.0 | 2024-05-21 | |

| Enamine | EN300-800663-2.5g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 2.5g |

$1230.0 | 2024-05-21 | |

| Enamine | EN300-800663-10.0g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 10.0g |

$2701.0 | 2024-05-21 | |

| Enamine | EN300-800663-0.1g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 0.1g |

$553.0 | 2024-05-21 | |

| Enamine | EN300-800663-5.0g |

2,3,6-trimethylcyclohexan-1-amine |

83303-19-9 | 95% | 5.0g |

$1821.0 | 2024-05-21 |

2,3,6-Trimethylcyclohexan-1-amine 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

83303-19-9 (2,3,6-Trimethylcyclohexan-1-amine) 関連製品

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量